7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, more commonly known as Bz-423, is a synthetic 1,4-benzodiazepine compound with unique properties that distinguish it from other benzodiazepines. [, , , , ]. Unlike traditional benzodiazepines used clinically as anxiolytics and hypnotics, Bz-423 exhibits immunomodulatory and cytotoxic properties [, , , , ]. This is attributed to its unique structural features, particularly the hydrophobic substituent at the C-3 position, which prevents binding to the central benzodiazepine receptor and weakens its interaction with the peripheral benzodiazepine receptor [].
BZ-423 was initially identified from a library of 1,4-benzodiazepines through diversity-oriented chemical synthesis. Its immunomodulatory properties were characterized in studies focused on its ability to selectively induce apoptosis in specific cell types, notably T cells and B cells, while sparing other cell types like fibroblasts. It binds to the oligomycin sensitivity-conferring protein of the mitochondrial ATP synthase complex, influencing its activity and leading to increased production of superoxide, a reactive oxygen species critical for its pro-apoptotic effects .
The synthesis of BZ-423 involves several steps that utilize standard organic chemistry techniques. The compound is synthesized from a precursor through a series of reactions that typically include:
The specific synthetic pathway can vary based on the starting materials used and the desired modifications to the benzodiazepine core structure .
The molecular structure of BZ-423 is characterized by its 1,4-benzodiazepine framework. Key features include:
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to analyze the binding interactions between BZ-423 and its target proteins, revealing specific residues involved in forming a hydrophobic pocket that accommodates the drug .
BZ-423 primarily participates in reactions that lead to the generation of reactive oxygen species within mitochondria. Key aspects include:
The mechanism of action for BZ-423 involves several critical steps:
The physical and chemical properties of BZ-423 include:
Quantitative assays have shown that BZ-423 acts as an uncompetitive inhibitor of ATP synthesis at concentrations around 10 μM, effectively reducing the maximum rate of ATP synthesis by approximately 50% .
BZ-423 has several promising applications in scientific research and therapeutic contexts:
BZ-423 represents a structurally and mechanistically distinct 1,4-benzodiazepine derivative developed through diversity-oriented synthesis. Unlike classical benzodiazepines acting on central nervous system GABAA receptors, BZ-423 exhibits potent immunomodulatory properties by selectively inducing apoptosis in pathogenic lymphocytes. Its unique mechanism involves targeting mitochondrial FoF1-ATP synthase, specifically binding the oligomycin sensitivity-conferring protein (OSCP) subunit to disrupt cellular energy metabolism and redox signaling [1] [4]. This mitochondrial targeting strategy offers a novel approach for autoimmune disease intervention by exploiting metabolic vulnerabilities in hyperactive immune cells.
The immunomodulatory potential of benzodiazepines was historically overlooked due to their neurological effects. Early studies revealed that certain 1,4-benzodiazepines could influence cell survival independently of GABAergic pathways. Systematic screening of combinatorial libraries identified structural motifs conferring lymphocyte-selective cytotoxicity, distinguishing them from anxiolytic analogs. BZ-423 emerged from such screens as a lead compound lacking affinity for the peripheral benzodiazepine receptor (18 kDa TSPO protein), suggesting a distinct mechanism of action [4] [9].
Key structural features of immunomodulatory benzodiazepines include:
Table 1: Structural Evolution of Immunomodulatory Benzodiazepines
Structural Feature | Classical Benzodiazepines | BZ-423 Derivatives | Functional Impact |
---|---|---|---|
C3 Position | Carbonyl group | Spirocyclic modifications | Enhanced mitochondrial targeting |
N1 Substituent | Methyl group | Phenethyl/hexylic chains | Increased OSCP binding affinity |
C7 Halogenation | Typically absent | Chlorine atom | Improved pro-apoptotic potency |
C2' Modifications | Not applicable | Fluorescent tags (Cy5) | Enabled binding visualization |
These modifications redirected benzodiazepines from neurological targets to mitochondrial proteins, establishing a new therapeutic paradigm. Lycera Pharmaceuticals advanced this approach by developing allosteric inhibitors of mitochondrial ATPase, validating BZ-423 as a prototype for autoimmune therapeutics [6].
BZ-423 was identified through phenotype screening of transformed Ramos B cells, where it induced rapid superoxide (O2•-) production preceding mitochondrial depolarization and caspase activation. This ROS-dependent apoptosis selectively targeted activated lymphocytes at low micromolar concentrations (IC50 ≈ 5 μM) while sparing resting cells [3] [7]. Crucially, sodium azide (Complex IV inhibitor) abolished this effect, indicating mitochondrial involvement.
Key discovery milestones:
Table 2: BZ-423 Efficacy in Autoimmune Disease Models
Disease Model | Species | Key Findings | Reference |
---|---|---|---|
(NZB × NZW)F1 lupus | Mouse | Reduced germinal center hyperplasia; attenuated glomerulonephritis | [3] |
Ramos B-cell lymphoma | Human cells | Synergistic apoptosis with anti-IgM stimulation; c-Myc degradation via ROS | [2] [7] |
HEK cell ATP synthesis | Human cells | 70% ATP reduction at 5 μM; rescued by OSCP knockdown | [4] |
In the (NZB × NZW)F1 murine lupus model, BZ-423 administration (60 mg/kg) for 12 weeks specifically attenuated germinal center hyperplasia—the pathological driver of autoimmunity—without global immunosuppression. This therapeutic selectivity arises from heightened sensitivity of activated lymphocytes to BZ-423-induced superoxide signaling, particularly during calcium-dependent B-cell receptor stimulation [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7